8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol is a chemical compound with a molecular formula of C14H18FNO and a molecular weight of 235.297 g/mol . This compound is part of the tropane alkaloid family, which is known for its diverse biological activities . The structure features a bicyclic ring system with a fluorophenyl group attached, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . One common method starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated synthesis and purification systems would be essential to ensure consistency and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including interactions with various receptors.
Medicine: Investigated for potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity . This interaction can lead to various physiological effects, making it a compound of interest for neurological research.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol: A similar compound without the fluorophenyl group.
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol: Another related compound with a methyl group instead of the fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol makes it unique compared to its analogs. This group can significantly influence the compound’s biological activity and chemical reactivity, offering distinct advantages in various applications .
Properties
CAS No. |
652148-00-0 |
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Molecular Formula |
C14H18FNO |
Molecular Weight |
235.30 g/mol |
IUPAC Name |
8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C14H18FNO/c15-11-3-1-10(2-4-11)9-16-12-5-6-13(16)8-14(17)7-12/h1-4,12-14,17H,5-9H2 |
InChI Key |
NBEIYGLOOCSFDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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